molecular formula C25H17ClIN3 B8171582 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine

6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B8171582
M. Wt: 521.8 g/mol
InChI Key: FCONEXKZUYAZQG-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is a halogenated, trityl-protected heterocyclic compound with a fused pyrazolo-pyridine scaffold. Its molecular formula is C₂₅H₁₈ClIN₃, and it features a bulky trityl (triphenylmethyl) group at the 1-position, a chlorine atom at the 6-position, and an iodine atom at the 3-position of the pyrazolo[4,3-c]pyridine core. This compound is of interest in medicinal chemistry due to the pyrazolo[4,3-c]pyridine scaffold’s resemblance to purine bases, which are critical in biological processes like kinase inhibition .

Properties

IUPAC Name

6-chloro-3-iodo-1-tritylpyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClIN3/c26-23-16-22-21(17-28-23)24(27)29-30(22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCONEXKZUYAZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC(=NC=C5C(=N4)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Framework

6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is employed as a substrate in copper-catalyzed Ullmann coupling reactions to introduce amines or ethers at the 3-position. The trityl (triphenylmethyl) group at the 1-position provides steric protection, ensuring regioselective functionalization at the iodinated site. Key steps include:

  • Substrate Activation : The iodo group undergoes oxidative addition with a copper(I) catalyst, forming a Cu(III) intermediate.

  • Nucleophile Coordination : Amines or alcohols coordinate to the copper center, displacing iodide.

  • Reductive Elimination : The desired C–N or C–O bond forms, regenerating the Cu(I) catalyst.

This mechanism enables the synthesis of derivatives like 6-chloro-N-ethyl-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3a) with yields up to 94%.

Synthetic Protocol for Downstream Derivatives

Amination with Primary Amines

Representative Procedure for 3a :

  • Reagents : Ethylamine hydrochloride (0.155 g, 1.9 mmol), anhydrous K₂CO₃ (0.396 g, 2.8 mmol), CuI (0.036 g, 0.1 mmol), L-proline (0.220 g, 0.1 mmol).

  • Conditions : DMSO (5 mL), 80°C, 5 hours.

  • Workup : Extraction with ethyl acetate (3 × 10 mL), washing with brine, drying (Na₂SO₄), and solvent evaporation.

  • Yield : 94% (0.78 g) as a cream-white solid.

Spectral Validation :

  • ¹H NMR (CDCl₃) : δ 8.52 (d, J = 1.2 Hz, 1H), 7.29–7.23 (m, 15H, trityl), 5.83 (d, J = 0.8 Hz, 1H).

  • MS : m/z = 481.0 (M + 2).

Etherification with Alcohols

Example: Synthesis of 6-chloro-3-(tetrahydrofuran-3-yloxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine (5a) :

  • Reagents : Tetrahydrofuran-3-ol (4a), CuI, K₂CO₃.

  • ¹³C NMR (CDCl₃) : δ 154.9 (C–O), 78.9 (tetrahydrofuran O–C).

  • Yield : 85–90%.

Catalytic System and Optimization

Copper-Ligand Complexation

The CuI/proline system enhances catalytic efficiency by stabilizing the copper center and facilitating oxidative addition. Proline acts as a bidentate ligand, reducing deactivation pathways.

Solvent and Base Selection

  • Solvent : DMSO polar aprotic solvent promotes ionic intermediates.

  • Base : K₂CO₃ neutralizes HCl byproducts, maintaining reaction pH.

Analytical and Characterization Data

Table 1: Spectral Data for Select Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
3a 8.52 (d, 1H)130.1 (Ar-C)481.0
3c 8.77 (s, 1H)55.3 (OCH₃)531.0
5a 5.38–5.25 (m, 2H)78.9 (O–C)452.2

Applications in Drug Discovery

Molecular Docking Studies

Derivatives of 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine exhibit affinity for the peripheral benzodiazepine receptor (PBR, PDB: 1EQ1). Compound 3a showed a binding energy of -2.863714e+02 kcal/mol, forming hydrogen bonds with Arg88 and Tyr152 .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The chloro and iodo groups can participate in various binding interactions, while the trityl group can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine

  • Substituents : Benzyl (1-position), Cl (6-position).
  • Molecular Formula : C₁₃H₉ClN₄.
  • Key Differences : The benzyl group is less bulky than trityl, offering higher solubility but reduced steric protection. This compound lacks the 3-iodo substituent, which may limit its utility in cross-coupling reactions .

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine

  • Substituents : Br (3-position), Cl (4-position).
  • Molecular Formula : C₆H₃BrClN₃.
  • The halogen arrangement may alter electronic properties and reactivity in Suzuki-Miyaura couplings .

4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

  • Substituents : Cl (4,6-positions), I (3-position).
  • Molecular Formula : C₆H₂Cl₂IN₃.
  • Key Differences : Additional chlorine at the 4-position increases electrophilicity but reduces steric hindrance compared to the trityl-protected derivative .

Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridine Derivatives

Compound Substituents Molecular Formula Key Features
6-Chloro-3-iodo-1-trityl-1H-pyrazolo... Cl, I, trityl C₂₅H₁₈ClIN₃ Bulky trityl group, enhanced stability
1-Benzyl-6-chloro-1H-pyrazolo... Cl, benzyl C₁₃H₉ClN₄ Higher solubility, reduced steric bulk
3-Bromo-4-chloro-1H-pyrazolo... Br, Cl C₆H₃BrClN₃ Unprotected, bromine for cross-coupling
4,6-Dichloro-3-iodo-1H-pyrazolo... Cl (4,6), I C₆H₂Cl₂IN₃ Increased electrophilicity

Comparison with Fused Heterocycles of Different Ring Systems

6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine

  • Structure : Pyrrolo[3,2-c]pyridine core with Cl, I, and trityl groups.
  • This may affect interactions with biological targets like kinases .

4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Structure : Pyrazolo[3,4-d]pyrimidine fused system.

Table 2: Fused Heterocycle Comparison

Compound Core Structure Nitrogen Atoms Key Properties
6-Chloro-3-iodo-1-trityl-1H-pyrazolo... Pyrazolo[4,3-c]pyridine 3 Purine-like, versatile halogenation
6-Chloro-3-iodo-4-methyl-1-trityl-... Pyrrolo[3,2-c]pyridine 2 Reduced H-bonding, altered bioactivity
4-Chloro-1,3-dimethyl-6-phenyl-1H-... Pyrazolo[3,4-d]pyrimidine 4 High π-stacking, lower solubility

Sonogashira Cross-Coupling

Trifluoromethyl-substituted pyrazolo[4,3-c]pyridines are synthesized using Sonogashira coupling of 5-chloro-1-phenylpyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated cyclization .

Ionic Liquid-Mediated Reactions

Pyrazolo[3,4-b]pyridin-6-ones are synthesized in [bmim][BF₄] ionic liquids, leveraging FeCl₃ catalysis for efficient cyclocondensation .

Biological Activity

6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is a complex organic compound with the molecular formula C25H17ClIN3. This compound features a unique structure characterized by the presence of chloro, iodo, and trityl groups attached to a pyrazolo[4,3-c]pyridine core. Its distinct chemical properties make it a subject of interest in various fields, particularly in medicinal chemistry and biological research.

The biological activity of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine is primarily attributed to its interaction with specific molecular targets. The chloro and iodo substituents can participate in binding interactions that influence biological pathways. The trityl group enhances the compound's stability and reactivity, which is crucial for its therapeutic potential .

Therapeutic Applications

Research indicates that compounds related to pyrazolo[4,3-c]pyridine structures exhibit significant therapeutic properties. For instance:

  • Anticancer Activity : Compounds within this class have shown promising anticancer activity. Studies demonstrate that derivatives can inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. For example, certain analogs have exhibited IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory effects on tumor cell proliferation .
  • Inhibition of Cellular Proliferation : Research has documented the ability of related compounds to inhibit cellular proliferation in various human cancer cell lines such as HeLa and HCT116. This suggests that 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine could be developed as a potential therapeutic agent for cancer treatment .

Structure-Activity Relationship (SAR)

The structure of 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine allows for various substitutions that can enhance or modify its biological activity. The presence of halogen atoms (Cl and I) can influence the compound's lipophilicity and binding affinity to target proteins, while the trityl group contributes to its overall pharmacokinetic profile.

Substituent Effect on Activity
ChloroIncreases binding affinity
IodoModifies electronic properties
TritylEnhances stability and solubility

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine can effectively inhibit tumor growth in cultured cells. For instance, one study reported that a closely related compound exhibited selective inhibition against CDK2 with a fold selectivity over CDK9 that was significant enough to warrant further investigation into its mechanism of action and potential clinical applications .

Q & A

Q. Key Steps :

Trityl protection of the pyrazole NH.

Sequential halogenation (Cl → I) at positions 6 and 3.

Purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: How is 6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine characterized?

Answer:
Primary methods :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trityl protons at δ 7.2–7.4 ppm; pyridine C-I at ~90 ppm). Discrepancies between calculated and observed shifts may indicate steric strain from the bulky trityl group .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₄H₁₇ClIN₃: calc. 524.02, observed 524.01) .
  • Melting point : Typically 120–150°C for trityl-protected analogs, though iodination may lower melting points due to increased molecular weight .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
6-Chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine

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